molecular formula C30H24O3 B14264826 5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one CAS No. 138628-56-5

5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one

Katalognummer: B14264826
CAS-Nummer: 138628-56-5
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: SKXGLEGGBSKFIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one is an organic compound with a complex structure that includes multiple phenyl groups and a hydroxy group

Vorbereitungsmethoden

The synthesis of 5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones under basic conditions, followed by cyclization and further functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxy groups, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups and phenyl rings, which confer distinct chemical and biological properties.

Eigenschaften

138628-56-5

Molekularformel

C30H24O3

Molekulargewicht

432.5 g/mol

IUPAC-Name

5-hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one

InChI

InChI=1S/C30H24O3/c1-33-26-19-17-23(18-20-26)28(31)21-27(22-11-5-2-6-12-22)29(24-13-7-3-8-14-24)30(32)25-15-9-4-10-16-25/h2-21,32H,1H3

InChI-Schlüssel

SKXGLEGGBSKFIP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.